Neotuberostemonone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neotuberostemonone is a natural product isolated from the roots of the Neotuberostemon species of plants. It is a sesquiterpene lactone that has been studied for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-tumor, anti-microbial, and anti-allergic activities.

Applications De Recherche Scientifique

Pulmonary Fibrosis Treatment : NTS, an alkaloid in Stemona tuberosa Lour, shows significant protective effects against bleomycin-induced pulmonary fibrosis in mice. It does so by suppressing macrophage recruitment and M2 polarization, thus ameliorating lung histopathological changes and reducing inflammation and fibrosis markers like collagen, α-SMA, and TGF-β1 (Xiang et al., 2016).

Chemical Structure Analysis : The structure of neotuberostemonine, along with other similar alkaloids, was characterized using X-ray crystallography and spectroscopic methods. This research is fundamental for understanding the chemical nature and potential applications of these compounds (Jiang et al., 2002).

Intestinal Absorption for Oral Effectiveness : A study using a Caco-2 monolayer model revealed that neotuberostemonine has high absorptive permeability, indicating its potential effectiveness as an orally active compound. It was also identified as a substrate of P-glycoprotein, influencing its transport across cellular barriers (Leung et al., 2006).

Pharmacokinetics and Biodistribution : Research on the pharmacokinetics, tissue distribution, and excretion of pure neotuberostemonine in rats provides essential data for further pharmacological and clinical studies. The study found that neotuberostemonine primarily accumulates in the intestine, stomach, and liver without long-term tissue accumulation and is mainly excreted as metabolites (Wu et al., 2016).

Mécanisme D'action

Target of Action

Neotuberostemonone is an alkaloid that can be isolated from the roots of Stemona mairei . It primarily targets lung fibroblasts and macrophages .

Mode of Action

This compound interacts with its targets by regulating Hypoxia-inducible factor 1-alpha (HIF-1α) signaling . This interaction inhibits the differentiation of lung fibroblasts into myofibroblasts and suppresses the recruitment and activation of macrophages .

Biochemical Pathways

The compound affects the HIF-1α signaling pathway, which plays a crucial role in cellular responses to hypoxia. By regulating this pathway, this compound can control the differentiation of fibroblasts and the activity of macrophages .

Pharmacokinetics

It is known to be soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.

Result of Action

This compound has been shown to ameliorate pulmonary fibrosis by suppressing Transforming growth factor-beta (TGF-β) and Stromal cell-derived factor 1 (SDF-1) secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . It also inhibits osteoclastogenesis via blockade of the NF-κB pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the compound’s solubility in different solvents suggests that its action can be influenced by the chemical environment .

Analyse Biochimique

Biochemical Properties

Neotuberostemonone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit osteoclastogenesis by blocking the NF-κB pathway . Additionally, this compound interacts with macrophages and fibroblasts, suppressing the secretion of TGF-β and SDF-1 via the PI3K-dependent AKT and ERK pathways . These interactions highlight the compound’s potential in modulating inflammatory responses and cellular signaling pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the differentiation of lung fibroblasts into myofibroblasts by regulating HIF-1α signaling . This regulation impacts cellular metabolism and gene expression, demonstrating the compound’s potential in treating fibrotic diseases. Furthermore, this compound’s effects on macrophages and fibroblasts suggest its role in modulating immune responses and cellular communication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the NF-κB pathway, which is crucial for the regulation of immune responses and inflammation . Additionally, this compound’s interaction with the PI3K-dependent AKT and ERK pathways further elucidates its role in cellular signaling and gene expression . These molecular mechanisms underscore the compound’s potential as a therapeutic agent in inflammatory and fibrotic conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. While specific data on this compound’s temporal effects are limited, general guidelines suggest that stock solutions should be stored aliquoted in tightly sealed vials and used within one month to maintain stability . Avoiding repeated freeze-thaw cycles is also recommended to preserve the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secretion at specific dosages High doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of the NF-κB pathway and its regulation of HIF-1α signaling suggest its role in modulating metabolic flux and metabolite levels . These interactions highlight the compound’s potential in influencing metabolic processes and cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. While specific data on this compound’s transport mechanisms are limited, general principles suggest that the compound’s distribution is influenced by its chemical properties and interactions with cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its efficacy in cellular processes

Propriétés

IUPAC Name |

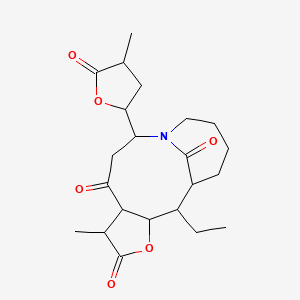

2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQGOWAOLJKTQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Are there other alkaloids similar to neotuberostemonone found in Stemona mairei?

A2: Yes, the research on Stemona mairei led to the isolation of several other alkaloids, including neotuberostemoninol, bisdehydroneotuberostemonine, and epoxytuberostemonone. [] The structural similarities between these compounds suggest a potential for shared biosynthetic pathways and possibly related bioactivities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.